3-{1-[(4-Chloroanilino)carbonyl]-3-piperidyl}propanoic acid
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Overview
Description
3-{1-[(4-Chloroanilino)carbonyl]-3-piperidyl}propanoic acid is an organic compound that features a piperidine ring substituted with a 4-chloroanilino carbonyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(4-Chloroanilino)carbonyl]-3-piperidyl}propanoic acid typically involves the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-chloroanilino group: This step involves the reaction of the piperidine derivative with 4-chloroaniline under suitable conditions, often using a coupling reagent.
Attachment of the propanoic acid moiety: This can be done through esterification or amidation reactions, followed by hydrolysis to yield the final acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-{1-[(4-Chloroanilino)carbonyl]-3-piperidyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the chloroanilino group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or aryl halides can be employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-{1-[(4-Chloroanilino)carbonyl]-3-piperidyl}propanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: The compound may find use in the development of new materials or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 3-{1-[(4-Chloroanilino)carbonyl]-3-piperidyl}propanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(4-Chloroanilino)carbonyl]amino}benzoic acid
- 3-{[(4-Chloroanilino)carbonyl]amino}-N-propylbenzamide
Uniqueness
3-{1-[(4-Chloroanilino)carbonyl]-3-piperidyl}propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its piperidine ring and propanoic acid moiety differentiate it from other similar compounds, potentially leading to unique interactions and applications.
Properties
IUPAC Name |
3-[1-[(4-chlorophenyl)carbamoyl]piperidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c16-12-4-6-13(7-5-12)17-15(21)18-9-1-2-11(10-18)3-8-14(19)20/h4-7,11H,1-3,8-10H2,(H,17,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRQKMRIOWBNPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=C(C=C2)Cl)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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